

Introduction: Navigating the Chemistry of a Versatile Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid

Cat. No.: B1278796

[Get Quote](#)

(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a boronic acid group on one phenyl ring and a nitrile (cyano) group on the other, makes it a valuable intermediate, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.^[1] While boronic acids are generally valued for their stability and versatile reactivity, the presence of the cyanobiphenyl core necessitates a nuanced and thorough approach to safety and handling.^[2]

This guide serves as a technical resource for researchers and drug development professionals. It moves beyond a simple recitation of standard safety data to provide a deeper understanding of the molecule's properties, the causality behind handling protocols, and a framework for its safe integration into complex synthetic workflows.

Material Identification and Physicochemical Properties

A foundational element of safe handling is a clear understanding of the material's physical and chemical identity. This data informs storage conditions, solvent choices, and potential physical hazards.

Property	Value	Source(s)
Chemical Name	(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid	[3] [4]
Synonyms	B-(4'-Cyano[1,1'-biphenyl]-4-yl)boronic acid, 4'- (Dihydroxyboryl)biphenyl-4-carbonitrile	[3] [4]
CAS Number	406482-73-3	[3] [4] [5]
Molecular Formula	C ₁₃ H ₁₀ BNO ₂	[3] [4] [5]
Molecular Weight	223.04 g/mol	[4] [5]
Appearance	White to off-white or yellow solid/powder	[3]
Melting Point	190.5-191.5 °C	[4]
Boiling Point	455.1 ± 55.0 °C (Predicted)	[4]
Density	1.26 ± 0.1 g/cm ³ (Predicted)	[4] [5]

Hazard Identification and Toxicological Profile

The toxicological profile of **(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid** is a composite of its constituent parts: the boronic acid functional group and the cyanobiphenyl core. Direct toxicological data for this specific molecule is limited; therefore, a conservative assessment based on analogous structures is critical for ensuring a high margin of safety.

GHS Hazard Classification Analysis

There is some variance in the reported GHS classifications for this molecule and its close analogs. A conservative approach, adopting the more stringent classifications, is recommended.

Compound	GHS Hazard Statements	Signal Word	Source(s)
(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid	H302, H315, H319, H335	Warning	[6]
4-Cyanophenylboronic acid (Structural Analog)	H301, H311, H331, H315, H319, H335	Danger	[7] [8] [9] [10]
4-Cyanobiphenyl (Core Structure)	Harmful by inhalation, in contact with skin and if swallowed.	Warning	[11] [12]

Interpretation and Recommended Practice:

- H302/H301 (Harmful/Toxic if swallowed): The primary discrepancy lies in the acute oral toxicity. The simpler analog, 4-cyanophenylboronic acid, is rated as "Toxic" (Danger), a higher hazard level. Given that the biphenyl structure may alter metabolism and toxicity in unpredictable ways, it is prudent to treat the target compound as Toxic if swallowed.
- H315 (Causes skin irritation): All sources agree on skin irritation.[\[6\]](#)[\[9\]](#)
- H319 (Causes serious eye irritation): All sources agree on serious eye irritation.[\[6\]](#)[\[9\]](#)
- H335 (May cause respiratory irritation): All sources agree on respiratory irritation, a common hazard for fine chemical powders.[\[6\]](#)[\[9\]](#)
- H311/H331 (Toxic in contact with skin/if inhaled): The "Toxic" classification for the phenyl analog suggests a potential for systemic toxicity through dermal or inhalation routes.[\[7\]](#)[\[8\]](#) This is a critical consideration.

Causality of Toxicity:

- Cyano Group: Organic nitriles can be metabolized to release cyanide ions, which are potent mitochondrial toxins that inhibit cellular respiration.[\[13\]](#) While the metabolic pathway for this

specific molecule is not well-documented, the potential for cyanide release mandates extreme caution.

- Boronic Acid Group: While arylboronic acids are generally of low toxicity, they can cause irritation.^[2] Boronic acids are ultimately metabolized to boric acid, which is classified as a reproductive toxicant (H360FD - May damage fertility. May damage the unborn child).^{[14][15]} This chronic hazard is a key justification for minimizing exposure.

The following diagram outlines the risk assessment logic when approaching work with this compound.

Caption: Risk assessment workflow prior to handling the compound.

Exposure Controls and Personal Protection

Given the identified hazards, a multi-layered approach to exposure prevention is mandatory. This combines engineering controls with appropriate Personal Protective Equipment (PPE).

Engineering Controls

- Primary Containment: All manipulations involving the solid compound (weighing, transfers) or its solutions must be performed inside a certified chemical fume hood.^[16] This is non-negotiable due to the inhalation toxicity hazard. The fume hood provides the primary barrier, protecting the researcher from inhaling airborne particulates.
- Ventilation: Ensure the fume hood has a verified face velocity (typically 80-120 feet per minute) to provide adequate containment.^[16]
- Safety Equipment: An eyewash station and safety shower must be immediately accessible in the laboratory.^[17]

Personal Protective Equipment (PPE)

The choice of PPE is dictated by the acute toxicity and irritant nature of the compound.

PPE Type	Specification	Rationale	Source(s)
Hand Protection	Nitrile gloves (minimum thickness of 4 mil)	Provides a barrier against skin contact. Double-gloving is recommended during weighing and transfer operations.	[16][18]
Eye Protection	Chemical safety goggles (ANSI Z87.1 or EN 166 compliant)	Protects against splashes and airborne powder. Standard safety glasses are insufficient.	
Skin/Body Protection	Flame-resistant laboratory coat with long sleeves and a closed front	Prevents contamination of personal clothing and protects skin on the arms.	[16]
Respiratory	Not required if work is performed in a certified fume hood.	A fume hood provides superior protection. A respirator (e.g., N95) may be considered for emergency situations like a large spill cleanup outside of a hood.	[18]

Safe Handling and Storage Procedures

Adherence to strict protocols during handling and storage is essential for preventing accidental exposure and maintaining the integrity of the chemical.

Storage

- Container: Keep the container tightly closed to prevent absorption of moisture, which can degrade boronic acids.[16][18]

- Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent oxidative degradation.[17]
- Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration (2-8°C) is recommended to maintain long-term quality.[6][19]
- Compatibility: Store away from strong oxidizing agents, strong acids, and strong bases.[19][20][21]

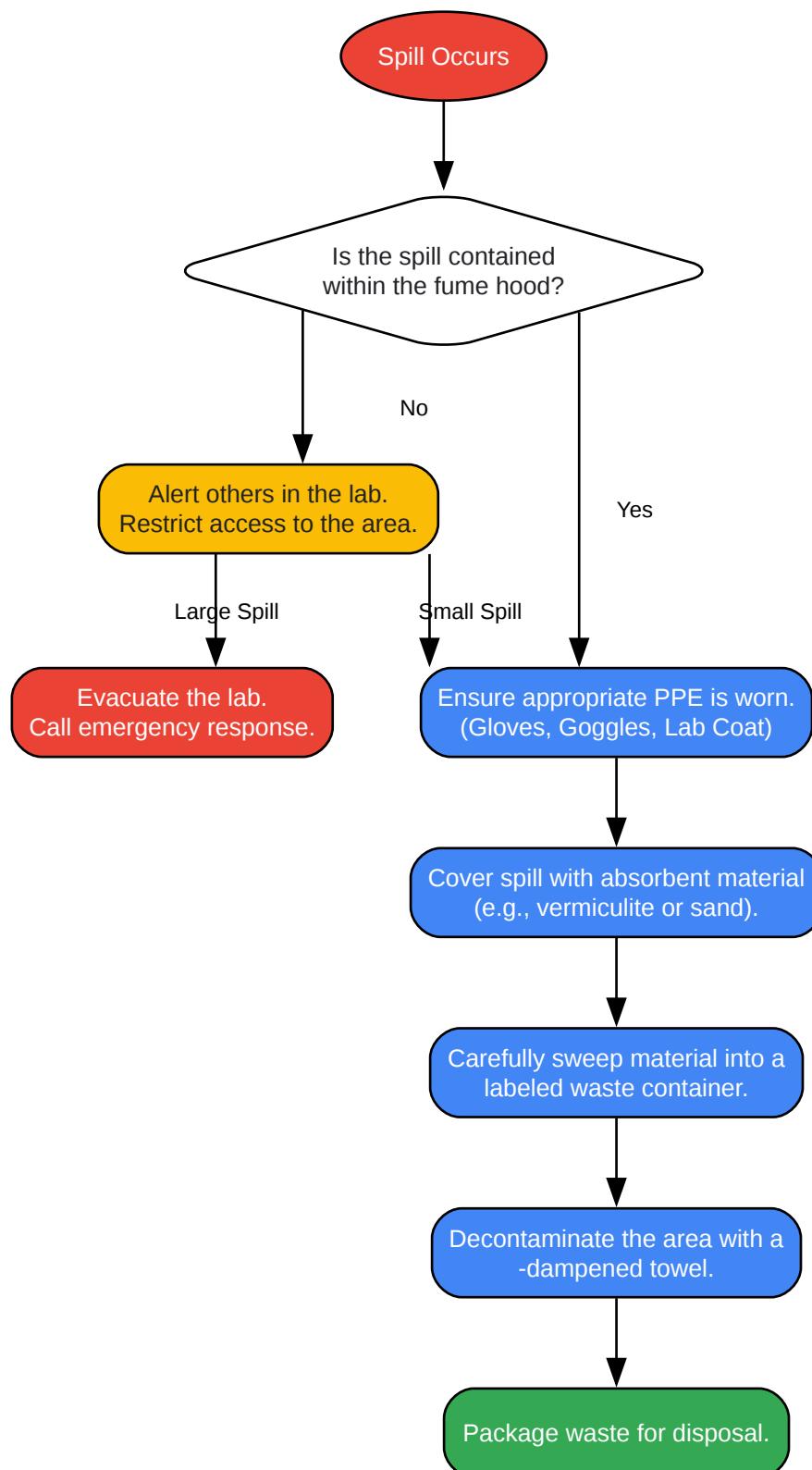
Handling Protocol: Weighing and Solution Preparation

This protocol is designed to minimize the generation of airborne dust and prevent contamination.

- Preparation: Don all required PPE (lab coat, safety goggles, double nitrile gloves) before entering the designated work area.
- Fume Hood Setup: Designate a specific area within the chemical fume hood for handling the solid. Place an analytical balance and all necessary equipment (spatulas, weigh paper, glassware) inside the hood.
- Weighing:
 - Carefully open the container inside the fume hood. Avoid any sudden movements that could aerosolize the powder.
 - Use a clean spatula to transfer the desired amount of solid onto weigh paper or directly into a tared vial.
 - If transferring to glassware for dissolution, ensure the vessel is stable.
 - Promptly and securely close the main container.
- Dissolution:
 - Add the solvent to the glassware containing the weighed solid. Do this slowly to avoid splashing.

- Use a magnetic stir bar or gentle swirling to aid dissolution.
- Cleanup:
 - Carefully fold the used weigh paper and dispose of it in the designated solid chemical waste container.
 - Wipe the spatula and any contaminated surfaces within the fume hood with a solvent-dampened towel (e.g., ethanol or isopropanol). Dispose of the towel in the solid waste container.
 - Remove the outer pair of gloves and dispose of them in the solid waste container before leaving the fume hood.

Emergency Procedures


Preparedness is key to mitigating the consequences of an accidental release or exposure.

First Aid Measures

- Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or symptoms persist, call a poison center or physician.[7][8]
- Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[7][20]
- Eye Contact: Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7][20]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or physician.[7][8]

Spill Response

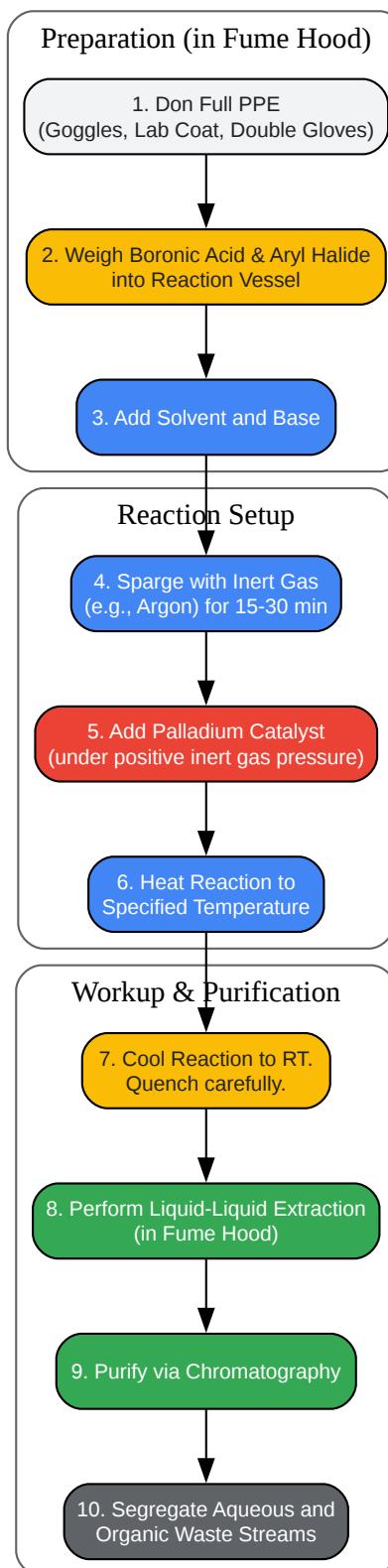
The appropriate response depends on the size and location of the spill.

[Click to download full resolution via product page](#)

Caption: Decision tree for responding to an accidental spill.

Fire-Fighting Measures

- The compound itself is not flammable.[14]
- In case of a fire in the surrounding area, use extinguishing media appropriate for the primary fire source, such as water spray, foam, dry powder, or carbon dioxide.[7][14]
- Firefighters should wear self-contained breathing apparatus (SCBA) as hazardous decomposition products, including nitrogen oxides (NO_x), carbon monoxide, and potentially hydrogen cyanide, may be generated under fire conditions.[11][12]


Disposal Considerations

All waste containing **(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid**, whether solid or in solution, must be treated as hazardous chemical waste.

- Waste Segregation: Do not dispose of this chemical down the drain.[14]
- Containers: Collect waste in clearly labeled, sealed containers.
- Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations. This typically involves transfer to an approved hazardous waste disposal facility.[7][8]

Application Case Study: Safe Protocol for Suzuki-Miyaura Coupling

This workflow integrates the safety principles discussed into a common synthetic application.

[Click to download full resolution via product page](#)

Caption: Safety-integrated workflow for a Suzuki-Miyaura coupling reaction.

Protocol Elaboration:

- Reagent Handling (Steps 1-3): All solid reagents should be weighed and transferred inside the fume hood. The base (e.g., K_2CO_3 , Cs_2CO_3) can also be a respiratory irritant and should be handled with the same care.
- Inerting (Step 4): The process of bubbling an inert gas through the reaction mixture (sparging) should be properly vented within the hood to avoid pressurizing the vessel or displacing solvent vapors into the lab.
- Catalyst Addition (Step 5): Palladium catalysts are often pyrophoric or toxic. Adding them under a positive pressure of inert gas (a "blanket") prevents both catalyst deactivation by air and the release of fine catalyst powder.
- Workup (Steps 7-8): The quenching and extraction steps should be performed in the fume hood as solvents are volatile and the reaction mixture may still contain harmful reagents.
- Waste Management (Step 10): Throughout the process, maintain separate, clearly labeled waste containers for solid waste (gloves, weigh paper), halogenated organic waste, and non-halogenated organic waste. Aqueous waste containing residual base or salts should also be collected separately.

By embedding safety protocols directly into the experimental workflow, researchers can effectively manage the risks associated with **(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid** and leverage its synthetic utility with confidence.

References

- 4'-cyano-1,1'-biphenyl-4-ylboronic acid - ChemBK. Source: ChemBK.
- **(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid** | CymitQuimica. Source: CymitQuimica.
- Safety Data Sheet - 4-Cyanophenylboronic acid. Source: Junsei Chemical Co., Ltd.
- Boric Acid Safety & Hazards | Lab Alley. Source: Lab Alley.
- Boric Acid - IsoLab. Source: IsoLab, University of Washington.

- What Are The Safety Precautions For Using Boric Acid?. Source: Chemistry For Everyone (YouTube).
- B-(4'-Cyano[1,1'-biphenyl]-4-yl)boronic acid | 406482-73-3. Source: Echemi.
- The good, the bad and the ugly faces of cyanobiphenyl mesogens.... Source: National Institutes of Health (NIH).
- SAFETY DATA SHEET - (2-Methylpropyl)boronic acid. Source: Fisher Scientific.
- SAFETY DATA SHEET - 4-Cyanobiphenyl. Source: Fisher Scientific.
- SAFETY DATA SHEET - 4-Tolylboronic acid. Source: Fisher Scientific.
- SAFETY DATA SHEET - Phenylboronic acid. Source: Fisher Scientific.
- 4' Methyl 2 Cyanobiphenyl (Cas 114772 53 1) MSDS. Source: Scribd.
- 4-Cyanophenylboronic Acid | 126747-14-6. Source: Tokyo Chemical Industry Co., Ltd.
- SAFETY DATA SHEET - 4-Cyanophenylboronic acid. Source: Fisher Scientific.
- **(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid.** Source: Hözel Diagnostika.
- SAFETY DATA SHEET - 4-Biphenylboronic acid. Source: Fisher Scientific.
- 4-Cyanophenylboronic acid | C7H6BNO2 | CID 2734326. Source: PubChem.
- Chemical Safety Data Sheet MSDS / SDS - 4-Cyanophenylboronic acid. Source: ChemicalBook.
- Toxicological effects of cyanobacterial metabolites on zebrafish larval development. Source: ScienceDirect.
- 4-Cyanophenylboronic acid, 95%. Source: Ottokemi.
- 4-Cyanophenylboronic acid, 95%. Source: Sigma-Aldrich.
- **(4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid.** Source: BLDpharm.

- Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents. Source: MDPI.
- Safety Data Sheet: Boric acid. Source: Carl ROTH.
- Boronic Acids and Their Derivatives in Medicinal Chemistry.... Source: MDPI.
- Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog.... Source: National Institutes of Health (NIH).
- Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog.... Source: bioRxiv.
- Mechanism and spectrum of inhibition of a 4'-cyano modified nucleotide analog.... Source: PubMed.
- 4-Biphenylboronic acid, ≥95.0%. Source: Sigma-Aldrich.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-Cyanophenylboronic acid, 95% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 2. mdpi.com [mdpi.com]
- 3. (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid | CymitQuimica [cymitquimica.com]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. (4'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid (BLDP-BD234899-5g) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 7. junsei.co.jp [junsei.co.jp]

- 8. 4-Cyanophenylboronic Acid | 126747-14-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 4-Cyanophenylboronic acid | C7H6BNO2 | CID 2734326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. scribd.com [scribd.com]
- 13. mdpi.com [mdpi.com]
- 14. laballey.com [laballey.com]
- 15. carlroth.com [carlroth.com]
- 16. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.co.uk [fishersci.co.uk]
- 19. fishersci.com [fishersci.com]
- 20. fishersci.com [fishersci.com]
- 21. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: Navigating the Chemistry of a Versatile Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1278796#4-cyano-1-1-biphenyl-4-yl-boronic-acid-safety-and-handling>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com